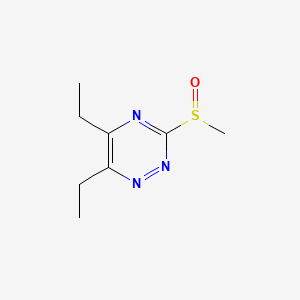
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine is a versatile chemical compound with a molecular formula of C8H13N3OS and a molecular weight of 199.2733 . This compound is known for its unique properties, which enable its application in various scientific research fields, including medicine, agriculture, and environmental sciences.
Métodos De Preparación
The synthesis of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves specific synthetic routes and reaction conditions. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone derivative .
Aplicaciones Científicas De Investigación
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial agent. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine can be compared with similar compounds such as 5,6-diethyl-3-(methylsulfanyl)-1,2,4-triazine. While both compounds share a similar core structure, the presence of the methanesulfinyl group in this compound imparts unique properties that differentiate it from its analogs. For example, the methanesulfinyl group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
5,6-diethyl-3-methylsulfinyl-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3OS/c1-4-6-7(5-2)10-11-8(9-6)13(3)12/h4-5H2,1-3H3 |
Clave InChI |
NVXQITFVAHJSHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NC(=N1)S(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


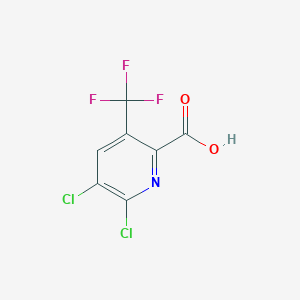
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
![2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine](/img/structure/B13475899.png)

![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
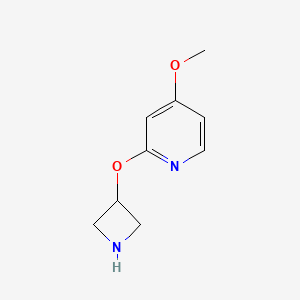

![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
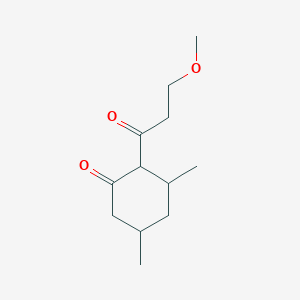
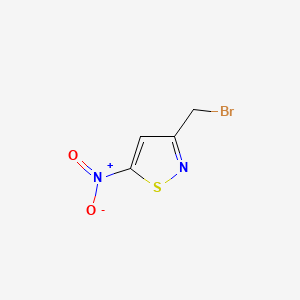
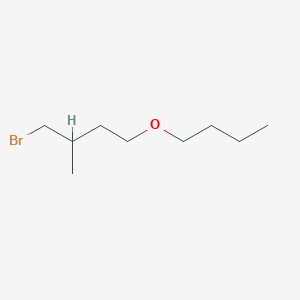
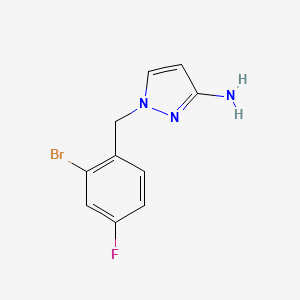
![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)
